(1S)-N-Benzyl-1-phenylethanamine;hydrochloride

Chiral Resolution Enantiomeric Purity Optical Rotation

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride is a chiral phenylethylamine derivative supplied as a hydrochloride salt, corresponding to the (S)-enantiomer of N-benzyl-1-phenylethylamine. It is a crystalline solid with a molecular formula of C15H18ClN and a molecular weight of 247.76 g/mol.

Molecular Formula C15H18ClN
Molecular Weight 247.766
CAS No. 19302-37-5
Cat. No. B579354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-N-Benzyl-1-phenylethanamine;hydrochloride
CAS19302-37-5
Molecular FormulaC15H18ClN
Molecular Weight247.766
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m0./s1
InChIKeyTYJQMFZZCANDIQ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-N-Benzyl-1-phenylethanamine Hydrochloride (CAS 19302-37-5): A Defined Chiral Amine Salt for Asymmetric Synthesis and Resolution Workflows


(1S)-N-Benzyl-1-phenylethanamine;hydrochloride is a chiral phenylethylamine derivative supplied as a hydrochloride salt, corresponding to the (S)-enantiomer of N-benzyl-1-phenylethylamine. It is a crystalline solid with a molecular formula of C15H18ClN and a molecular weight of 247.76 g/mol . As a chiral secondary amine, its primary utility in research and industrial settings lies in its capacity as a resolving agent for racemic acids and as a chiral auxiliary or building block in asymmetric synthesis [1]. The compound's stereochemical configuration (1S) and its presentation as a stable hydrochloride salt are critical parameters that distinguish it from its free base form and the corresponding (R)-enantiomer in practical applications.

The Operational Risk of Substituting (1S)-N-Benzyl-1-phenylethanamine Hydrochloride with Unverified Analogs


In chiral chemistry, the interchange of stereoisomers or salt forms without rigorous validation carries a high risk of process failure. The (1S) stereocenter of this compound dictates its performance in diastereomeric salt formation and asymmetric induction; substituting it with the (1R)-enantiomer would invert the stereochemical outcome of a resolution or synthesis [1]. Similarly, using the free base (CAS 17480-69-2) instead of the hydrochloride salt can introduce variability in solubility, reaction kinetics, and long-term storage stability, as the salt form is specifically engineered for ease of handling and consistent performance in aqueous or polar reaction media . Generic substitution ignores these critical physicochemical and stereochemical parameters, potentially leading to failed resolutions, lower enantiomeric excess, and unreproducible results.

Quantitative Differentiation of (1S)-N-Benzyl-1-phenylethanamine Hydrochloride Against Structural and Functional Comparators


Stereochemical Purity and Optical Rotation: A Direct Comparison with the (1R)-Enantiomer

The (1S)-enantiomer of N-benzyl-1-phenylethanamine is characterized by a specific optical rotation of approximately -39° (neat) for the free base, while the (1R)-enantiomer exhibits a rotation of +39° under the same conditions . This optical antipode relationship is the fundamental basis for its use as a chiral resolving agent; selection of the incorrect enantiomer would lead to the formation of the undesired diastereomeric salt and the isolation of the opposite target enantiomer. The commercial availability of the (1S)-enantiomer as a high-purity hydrochloride salt (≥95%) ensures consistent and predictable stereochemical outcomes in resolution processes.

Chiral Resolution Enantiomeric Purity Optical Rotation

Physical State and Handling Advantages of the Hydrochloride Salt vs. the Free Base

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride is a crystalline solid at ambient temperature, whereas its free base counterpart (CAS 17480-69-2) is reported as a colorless to light yellow liquid . This difference in physical state is a direct consequence of salt formation with hydrochloric acid. For the end-user, a solid is generally preferred for accurate weighing, transfer, and storage, minimizing the handling losses and safety concerns associated with liquid amines. The hydrochloride salt also offers improved long-term storage stability under recommended conditions (cool, dry place) .

Solid-State Handling Formulation Stability

Enhanced Aqueous Solubility of the Hydrochloride Salt for Biocompatible and Polar Reaction Media

The conversion of the free amine to its hydrochloride salt is a well-established strategy to enhance water solubility. While the free base of N-benzyl-1-phenylethanamine is a lipophilic liquid with limited water miscibility, its hydrochloride salt is reported to be more soluble in water . This is a class-level property of amine salts. For applications requiring aqueous or polar protic reaction media—such as certain enzymatic resolutions or the preparation of water-compatible formulations—the hydrochloride salt is the functionally necessary form. Using the free base would require additional solubilization steps or limit the choice of reaction solvent.

Aqueous Solubility Salt Formation Reaction Media

Established Efficacy as a Resolving Agent for Mandelic Acid Derivatives

Optically active N-benzyl-1-phenylethylamine is a widely documented resolving agent for racemic acids, including mandelic acid derivatives. A Japanese patent (JP2001072644A) explicitly describes the use of an optically active N-benzyl-1-phenylethylamine to resolve (RS)-2-chloromandelic acid into its enantiomers via diastereomeric salt formation . While the patent does not provide a direct yield comparison against other resolving agents, it establishes the compound's proven utility in this specific, high-value separation. Further, the chiral discrimination mechanism of the (R)-enantiomer in a related resolution has been studied in detail, highlighting the importance of molecular packing in achieving high efficiency [1]. This body of work confirms that this structural class, and by extension the (1S)-enantiomer, is a reliable and well-understood tool for this application.

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Optimal Deployment Scenarios for (1S)-N-Benzyl-1-phenylethanamine Hydrochloride Based on Quantitative Evidence


Classical Resolution of (R)-Mandelic Acid Derivatives

Leveraging its defined stereochemistry (1S), this hydrochloride salt is the appropriate resolving agent for isolating the (R)-enantiomer of mandelic acid derivatives, such as 2-chloromandelic acid. The process involves forming a less soluble diastereomeric salt between the (1S)-amine and the (R)-acid, which crystallizes from solution, leaving the (S)-acid in the mother liquor . The solid, easily handled hydrochloride salt form simplifies reagent preparation and ensures consistent stoichiometry in the resolution step .

Synthesis of Enantiopure Chiral Ligands and Auxiliaries

As a chiral secondary amine, (1S)-N-Benzyl-1-phenylethanamine hydrochloride serves as a valuable building block for preparing more complex chiral ligands and auxiliaries used in asymmetric catalysis. The (1S) stereocenter is preserved in downstream synthetic steps, transferring its chirality to the final ligand. The hydrochloride salt is a convenient precursor; it can be used directly or neutralized in situ to liberate the free amine for subsequent reactions such as alkylation or amide bond formation .

Development of Water-Compatible Chiral Reaction Systems

For research programs exploring asymmetric synthesis in aqueous media or 'on-water' conditions, the hydrochloride salt of (1S)-N-Benzyl-1-phenylethanamine is the preferred form due to its enhanced water solubility compared to the free base . This property allows for the homogeneous introduction of a chiral amine into aqueous reaction mixtures without the need for organic co-solvents, which can be beneficial for developing greener chemical processes or studying biomimetic reactions.

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